1,3-Benzodithiole

Descripción general

Descripción

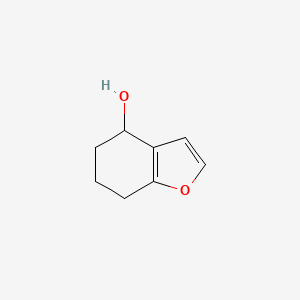

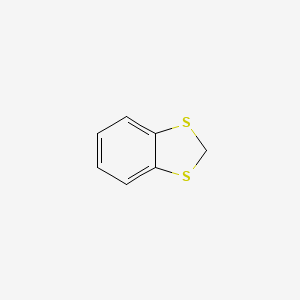

1,3-Benzodithiole is a chemical compound with the molecular formula C7H6S2 . It has an average mass of 154.253 Da and a monoisotopic mass of 153.991089 Da .

Synthesis Analysis

There are several methods to synthesize this compound. For instance, one study synthesized 2-(thiopyran-4-ylidene)-1,3-benzodithiole derivatives containing a phenyl, 2-pyridyl, or 4-pyridyl group on the benzene moiety to investigate their molecular structure and semiconductor properties .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene moiety and two sulfur atoms . In the aforementioned study, molecular orbital calculations revealed that the highest occupied molecular orbitals were distributed on the TP-BT moieties, and the lowest unoccupied molecular orbitals were located on the introduced aryl substituents .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, one study discussed the reactions of this compound-2-thione and ethylene trithiocarbonate with benzyne .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 154.26 .Aplicaciones Científicas De Investigación

Dye Applications

- Functional Dyes : Compounds containing 1,3-benzodithiole have been explored for their application as functional dyes, particularly in carbonless duplicating systems. Some derivatives, like 1,1-bis(p-dimethylaminophenyl)-2-(1',3'-benzodithiol-2'-yl)ethylene, develop color on silica gel and exhibit good fastness to light (Horiike et al., 1985).

Synthetic Chemistry

- Synthesis of 1,3-Benzodithiolylium Salts : Research has been conducted on the synthesis of various 1,3-benzodithiolylium salts, which have shown potential in reactions with a wide range of nucleophilic reagents. These salts are valuable in the synthesis of other 1,3-benzodithioles (Nakayama et al., 1976).

- Reactions and Synthetic Applications : The chemistry of 2-alkoxy-1,3-benzodithioles and 1,3-benzodithiolium salts, particularly focusing on synthetic applications, has been a subject of study. The preparation and applications of these reagents have been detailed in various research works (Nakayama, 1985).

Antifungal Activity

- Antifungal Properties : Certain derivatives of this compound have been evaluated for antifungal activity. Specifically, 2-monosubstituted 1,3-benzodithiols, such as the 2-phenyl substituted derivative, have shown promising antifungal properties (Mazza et al., 1980).

Molecular Electronics

- Molecular Junctions : In the field of molecular electronics, 1,4'-benzenedithiol, a related compound to this compound, has been extensively studied. Research has shown that the molecular orbitals in these compounds can be manipulated by mechanical forces, affecting charge transport in molecular junctions (Bruot et al., 2011).

Stereochemistry

- Stereochemical Studies : The stereochemical properties of various derivatives of this compound have been studied, including the S-monooxygenation of 2-methyl-1,3-benzodithiole. Such studies have relevance in both chemical synthesis and biological chemistry (Cashman et al., 1992).

Electrochemical Properties

- Silicon and Tin Substitution : The electrochemical behavior of silicon- and tin-substituted 1,3-benzodithioles has been investigated, revealing that such substitutions can significantly lower the oxidation potentials of these compounds, enhancing their electron-donating abilities (Nishiwaki et al., 1996).

Mecanismo De Acción

Target of Action

1,3-Benzodithiole is a chemical compound that has been found to interact with various targets. One of its primary targets is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

This compound interacts with its target, the auxin receptor TIR1, in a manner similar to auxin, a plant hormone . This interaction enhances root-related signaling responses, promoting root growth in plants . Furthermore, molecular docking analysis has shown that this compound has a stronger binding ability with TIR1 than NAA, a synthetic auxin .

Biochemical Pathways

The interaction of this compound with the auxin receptor TIR1 affects various biochemical pathways. It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of gene expression is a key factor in the compound’s ability to promote root growth.

Pharmacokinetics

It’s known that the compound can be detected spectroscopically after reacting with 1,2-benzenedithiol to produce this compound-2-thione . This reaction has been used to improve the analytical sensitivity of methods for detecting isothiocyanates .

Result of Action

The primary result of this compound’s action is the promotion of root growth in plants . By enhancing root-related signaling responses and modulating gene expression, the compound encourages the development of deeper and longer roots . This can help plants survive and flourish, making this compound a potential tool for improving crop yields.

Safety and Hazards

Direcciones Futuras

Research on 1,3-Benzodithiole is ongoing. One study suggested that gut bacteria could hydrolyze glucosinolates in the absence of plant myrosinase, but they do so poorly unless pre-fed glucosinolate-containing diets . This finding could have implications for the use of this compound in dietary supplements or medications.

Propiedades

IUPAC Name |

1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMLNPZTRYNCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482211 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-30-6 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1,3-benzodithiole is C7H6S2, and its molecular weight is 154.25 g/mol.

A: Yes, spectroscopic data, including 1H-NMR, is available for this compound and its derivatives. For example, in the synthesis of 2-dimethoxy-phosphinyl-1,3-benzodithiole, the 1H-NMR spectrum shows a doublet signal at δ = 4.875 ppm (J = 5.2 Hz) assignable to 1-CH, a doublet signal at δ = 3.767–3.803 ppm (J = 9.8 Hz) assignable to POMe, and a multiple signal at δ = 7.0263–7.2616 ppm assignable to the four aryl hydrogen atoms. []

A: 1,3-Benzodithiolylium salts can be synthesized by treating 2-alkoxy-1,3-benzodithioles or 2-alkylthio-1,3-benzodithioles with acids in acetic anhydride. [] An alternative method involves reacting this compound with trityl tetrafluoroborate. []

A: 1,3-Benzodithiolylium salts are valuable reagents for introducing a 1,3-benzodithiol-2-yl group into various molecules. They react with nucleophiles like alcohols, thiols, amines, and active methylene compounds at the 2-position to give the corresponding 1,3-benzodithioles. []

A: Yes, reactions of 1,3-benzodithiolylium salts with Grignard reagents yield 2-substituted and 2,2-disubstituted 1,3-benzodithioles, which can be hydrolyzed to aldehydes and ketones upon treatment with chloramine-T followed by mercury(II) chloride. []

A: Treating carboxylic acid derivatives (acids, acid chlorides, anhydrides, esters, nitriles) and trihalogenomethyl compounds with benzene-1,2-dithiol in the presence of tetrafluoroboric acid–ether or boron trifluoride–ether yields 2-substituted 1,3-benzodithiolylium tetrafluoroborates. These salts can be reduced to the corresponding 2-substituted 1,3-benzodithioles with sodium borohydride, and subsequent C(2)–S bond cleavage with sodium in liquid ammonia yields the corresponding hydrocarbons. [] Aldehydes and ketones can also be reduced to methylene groups using a similar approach. []

A: Yes, benzopentathiepins can be synthesized by reacting this compound-2-thiones or 1,2-benzenedithiols with elemental sulfur in liquid ammonia at room temperature. []

A: this compound derivatives, particularly those incorporating tetrathiafulvalene (TTF) units, exhibit promising electron-donating properties. These compounds have been investigated for their potential in developing organic conductors and molecular electronics. [, , , ]

A: Yes, several charge-transfer complexes incorporating this compound derivatives as electron donors have been studied. For instance, 1,3-dithiole[4]radialene forms a complex with TCNQ, and this compound-[4]radialene forms complexes with TCNQF4 and DDQ, both exhibiting relatively high electrical conductivities in compressed pellets. [] Furthermore, single crystals of PF6 and ClO4 salts of the this compound[4]radialene radical cation display semiconductor-like electrical conductivity changes with temperature. []

A: Yes, this compound 1-oxide is chiral and can be resolved into its enantiomers using chiral stationary phase high-performance liquid chromatography (CSP-HPLC). []

A: The absolute configurations of this compound 1-oxide enantiomers have been established through a combination of chemical derivatization, CSP-HPLC separation of diastereomers, and X-ray crystallography. []

A: Yes, both microbial and mammalian enzymes exhibit stereoselectivity in S-oxygenating 2-methyl-1,3-benzodithiole, producing varying ratios of cis- and trans-2-methyl-1,3-benzodithiole 1-oxide. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.